molecular formula C8H6N4 B1620657 2-(4-Pyridinyl)-1,3,5-triazine CAS No. 68847-44-9

2-(4-Pyridinyl)-1,3,5-triazine

Cat. No.: B1620657
CAS No.: 68847-44-9
M. Wt: 158.16 g/mol
InChI Key: OAOYLHDSLIUMRV-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)-1,3,5-triazine (CAS No: 68847-44-9) is a nitrogen-donor heterocyclic compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. Its structure, which features a 1,3,5-triazine core linked to a pyridine ring, is reminiscent of broader classes of biologically active molecules, such as the related 2,4,6-tris(pyridinyl)-1,3,5-triazines (TPT) which are widely used in the formation of metal complexes . Researchers utilize such triazine-pyridine hybrids in the development of novel metal-organic frameworks and coordination complexes with potential biological activities, including antimicrobial and cytotoxic properties . The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets . As a specialist chemical, this product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYLHDSLIUMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376225
Record name 2-(4-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68847-44-9
Record name 2-(4-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Pyridinyl 1,3,5 Triazine Derivatives

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the 1,3,5-triazine (B166579) ring from acyclic precursors. These methods are fundamental in creating the core structure of the target molecules.

Cyclocondensation reactions are a cornerstone in the synthesis of 1,3,5-triazine derivatives. These reactions typically involve the cyclization of three components to form the triazine ring. One notable method is the reaction of amidines with various partners. For instance, pyridyl-substituted 1,3,5-triazines can be synthesized in good to excellent yields through a one-step cyclocondensation of 4H-pyrido researchgate.netmdpi.comoxazin-4-ones with amidines. acs.orgacs.org This reaction can be performed at room temperature or under microwave irradiation, demonstrating broad applicability with a variety of amidines and 4H-pyrido researchgate.netmdpi.comoxazin-4-one derivatives. acs.orgacs.org The proposed mechanism involves the nucleophilic attack of the amidine on the pyrido-oxazinone, leading to an N-acylamidine intermediate which then undergoes a cyclocondensation/dehydration sequence to yield the desired triazine. acs.org

Another approach involves the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green chemistry procedure due to reduced solvent usage and shorter reaction times. researchgate.netrsc.org Additionally, a cost-effective and environmentally benign one-pot synthesis of triazines has been reported from primary alcohols and amidines using an alumina-supported platinum nanoparticle catalyst. rsc.org This process proceeds with high atom efficiency via sequential dehydrogenation, condensation, and dehydration. rsc.org

A series of 1,3,5-triazine-containing 2-pyrazoline derivatives have also been synthesized through cyclocondensation reactions of specific chalcones with hydrazine hydrate and its derivatives. nih.gov

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and inexpensive starting material for the synthesis of substituted 1,3,5-triazines. mdpi.comresearchgate.netrsc.orgresearchgate.netwikipedia.org The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophiles, allowing for a stepwise and controlled substitution. mdpi.comresearchgate.netresearchgate.net This differential reactivity is often controlled by temperature, with monosubstitution typically occurring at or below 0°C, disubstitution at room temperature, and trisubstitution at higher temperatures. researchgate.net

This stepwise substitution allows for the synthesis of a wide range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines by the sequential addition of various nucleophiles such as those containing C-O, C-N, and C-S bonds. mdpi.com The use of cyanuric chloride is a practical method for preparing a variety of 1,3,5-triazine derivatives, including those with alkyl, aromatic, and other functional groups. mdpi.com

PrecursorReagentConditionsProductYield
4H-pyrido researchgate.netmdpi.comoxazin-4-onesAmidinesRoom temperature or microwave irradiationPyridyl-substituted 1,3,5-triazinesGood to excellent
DicyandiamideNitrilesMicrowave irradiation2,4-Diamino-1,3,5-triazinesNot specified
Primary alcoholsAmidinesAlumina-supported Pt nanoparticle catalystSubstituted 1,3,5-triazinesUp to 93%
Cyanuric chlorideNucleophiles (amines, alcohols, thiols)Stepwise temperature controlMono-, di-, and tri-substituted 1,3,5-triazinesVaries

This table provides a summary of direct synthesis approaches for 2-(4-Pyridinyl)-1,3,5-triazine derivatives.

Amidines are crucial precursors for the synthesis of various heterocyclic compounds, including 1,3,5-triazines. researchgate.netsciforum.net The synthesis of pyridyl amidines can be achieved through several routes. One common method is the nucleophilic addition of an amine to a nitrile. sciforum.net For example, anthranilic amidines have been synthesized via the reaction of benzonitriles with various amines, promoted by trimethylaluminum. researchgate.net While not directly a pyridyl amidine synthesis, this illustrates a general principle. The synthesis of N-(pyridin-2-yl)benzimidamides is a key step in the preparation of 1,2,4-triazolo[1,5-a]pyridines, which are related fused heterocyclic systems. organic-chemistry.org

Functionalization and Derivatization Strategies

These strategies involve the modification of a pre-formed this compound core, allowing for the introduction of diverse functional groups and the creation of a library of derivatives.

Post-synthetic modification allows for the diversification of the this compound scaffold. This can involve reactions on the pyridinyl ring or on other substituents attached to the triazine core. The inherent reactivity of the pyridine (B92270) nitrogen allows for reactions such as quaternization. Furthermore, if the pyridinyl or other substituent rings bear functional groups like halides, they can be subjected to a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in organic synthesis. rsc.orgacs.orgnih.gov The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for creating C-C bonds. rsc.orgwikipedia.org This reaction has been utilized in the synthesis of various heterocyclic compounds, including those containing pyridine and triazine rings. rsc.orgorgsyn.orgnih.gov

For instance, the Negishi coupling can be used to assemble triazine-heteroaryl analogues. nih.gov The reaction demonstrates good tolerance to a variety of functional groups. orgsyn.org In a relevant application, a simple and efficient Negishi cross-coupling protocol was developed for a variety of aromatic and heteroaromatic halides after transmetalation of a sodiated pyridine intermediate to zinc chloride. chemrxiv.orgchemrxiv.org This highlights the potential for late-stage functionalization of complex molecules containing a pyridyl moiety. chemrxiv.orgchemrxiv.org

Coupling PartnersCatalyst SystemReaction TypeProduct
Organozinc reagent and organic halidePalladium or Nickel catalystNegishi CouplingC-C coupled product
4-Sodiopyridine (transmetalated to zinc chloride) and aromatic/heteroaromatic halidesNot specifiedNegishi Coupling4-substituted pyridines

This table summarizes palladium-catalyzed C-C bond formation strategies for the functionalization of pyridinyl-containing compounds.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The functionalization of the 1,3,5-triazine core, particularly with a 4-pyridinyl anchor, allows for the modulation of the molecule's electronic properties through the introduction of various substituents. The most common precursor for this purpose is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), whose chlorine atoms can be sequentially substituted by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, a property that enables controlled, stepwise synthesis. mdpi.com

This sequential substitution strategy is effective for introducing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), alkylamino (-NHR), and alkoxy (-OR) are typically introduced via nucleophilic substitution reactions. For instance, reacting cyanuric chloride with amines or alcohols under controlled temperatures allows for the replacement of one or more chlorine atoms. mdpi.com The synthesis of 2,4-diamino-1,3,5-triazine derivatives has been achieved through the reaction of dicyandiamide with various nitriles, including those bearing pyridyl groups. researchgate.net Another approach involves the reaction of 2-amino researchgate.netnih.govorganic-chemistry.orgtriazines with ketones to form derivatives. nih.gov

The table below summarizes representative substituents and the general synthetic approaches for their introduction.

Substituent TypeExample GroupGeneral Synthetic Method
Electron-DonatingAmino (-NH₂)Nucleophilic substitution on cyanuric chloride with ammonia or amines.
Electron-DonatingMethoxy (-OCH₃)Reaction of cyanuric chloride with sodium methoxide.
Electron-DonatingPiperidinylNucleophilic substitution using piperidine (B6355638). nih.gov
Electron-WithdrawingChloro (-Cl)Starting from cyanuric chloride; reaction with chloro-substituted reagents. nih.gov
Electron-WithdrawingBromo (-Br)Condensation with bromo-substituted aldehydes. nih.gov

Methodological Advancements in Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and higher-yielding synthetic methods for this compound derivatives.

A significant advancement is the move towards milder reaction conditions, which minimizes side reactions and reduces energy consumption. One such approach is the use of microwave-assisted synthesis. This technique has been successfully employed for the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat (solvent-free) conditions. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov

Copper-catalyzed reactions have also enabled the synthesis of substituted 2,4-diamino-1,3,5-triazines under mild conditions, tolerating a range of functional groups. organic-chemistry.org Furthermore, transformations such as the synthesis of N-( researchgate.netnih.govorganic-chemistry.orgtriazine-2-yl) amides from ketones can proceed under mild conditions, avoiding the harsh reagents and high temperatures often required in conventional methods. nih.gov Aza-Diels-Alder reactions of triazine derivatives have been shown to proceed under simple, metal-free, and neutral conditions to produce related nitrogen-containing heterocycles. organic-chemistry.org

Optimizing reaction parameters is crucial for maximizing product yield and purity. Key parameters that are often adjusted include reactant stoichiometry, catalyst concentration, temperature, and reaction time.

In a microwave-assisted synthesis of 6-(4-chlorophenyl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, it was found that increasing the molar ratio of cyanamide from one to two equivalents increased the product yield from 35% to 70%. nih.gov This confirmed that two molecules of cyanamide were involved in the reaction mechanism. nih.gov Similarly, in another microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines, adjusting the volume of the solvent (DMSO) was shown to improve the reaction's progress and yield. researchgate.net

For the synthesis of N-( researchgate.netnih.govorganic-chemistry.orgtriazine-2-yl) α-ketoamides, a systematic optimization of reaction conditions was performed. nih.gov This involved screening various copper catalysts, iodine concentrations, solvents, and temperatures. The optimal conditions were identified as using 20 mol% CuCl and 2.0 equivalents of I₂ in DMSO at 120 °C under a nitrogen atmosphere, which provided the highest isolated yields. nih.gov

The table below shows an example of reaction condition optimization.

Catalyst (10 mol%)I₂ (eq.)SolventTemp (°C)Yield (%)
CuCl1.0DMSO12051
CuBr1.0DMSO12045
CuI1.0DMSO12048
Cu(OAc)₂1.0DMSO12035
CuCl 2.0 DMSO 120 81
CuCl2.0DMF12065
CuCl2.0Dioxane12041
CuCl2.0DMSO10043

Data adapted from a study on the synthesis of N-( researchgate.netnih.govorganic-chemistry.orgtriazine-2-yl) α-ketoamides. nih.gov

Characterization Techniques for Synthetic Products

The structural confirmation of newly synthesized this compound derivatives is established using a combination of modern spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups in the molecule. For triazine derivatives, characteristic absorption bands confirm the molecular structure. For example, N-H stretching vibrations typically appear in the range of 3280–3362 cm⁻¹, while the C=N stretching of the triazine ring is observed around 1574–1629 cm⁻¹. nih.govnih.govamhsr.org The C=C stretching vibrations of the aromatic pyridine and other aryl rings are found in the 1445–1600 cm⁻¹ region. nih.govamhsr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise molecular structure.

¹H NMR: Provides information on the chemical environment of protons. In triazine derivatives, the aromatic protons of the pyridine ring and other substituents give signals in the δ 7.0–8.5 ppm range. Protons of amino groups (NH) can appear as broad singlets, for instance at δ 10.73 ppm. nih.gov Protons on alkyl or alkoxy substituents will appear in the upfield region of the spectrum. nih.gov

¹³C NMR: Shows the signals for all unique carbon atoms. The carbon atoms of the 1,3,5-triazine ring are highly deshielded and typically resonate in the δ 164–165 ppm region. nih.gov Carbons in the pyridinyl and other aromatic rings appear between δ 120 and 150 ppm.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the synthesized compound. mdpi.com For example, a derivative with the formula C₁₁H₂₁N₅O₂Cl would have a calculated m/z of 290.1384, which can be confirmed by HRMS analysis. mdpi.com

The following table provides representative spectroscopic data for a substituted 1,3,5-triazine derivative.

TechniqueObservationInterpretation
FTIR 3284 cm⁻¹ (NH), 1579 cm⁻¹ (C=N), 1505 cm⁻¹ (C=C)Presence of amino group, triazine ring, and aromatic rings. nih.gov
¹H NMR δ 10.73 (s, 1H, NH), 8.03 (s, 1H, CH), 7.45-7.62 (m, 4H, Ar)Confirms protons of the hydrazone linker, aromatic rings, and NH group. nih.gov
¹³C NMR δ 164.5, 164.1 (Triazine C), 127.8-139.6 (Aromatic C)Confirms carbon skeleton of the triazine and attached aromatic rings. nih.gov
MS (HRMS) Calculated vs. Found m/z valuesConfirms molecular formula and weight. mdpi.com

Data are representative for compounds of the class 2-(2-(4-chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine. nih.gov

Coordination Chemistry of 2 4 Pyridinyl 1,3,5 Triazine As a Ligand

Ligand Design and Versatility

The design of 2-(4-Pyridinyl)-1,3,5-triazine and its derivatives is centered around its identity as a polypyridyl ligand, a class of compounds widely used for their ability to form stable complexes with a variety of metal ions. researchgate.netwikipedia.org The ligand's framework, consisting of a central 1,3,5-triazine (B166579) ring connected to pyridyl groups, offers multiple nitrogen donor sites for metal coordination. researchgate.net This structure allows for a rich and varied coordination chemistry, which has been explored for over five decades. researchgate.net

As a member of the polypyridyl family, 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) is a polydentate ligand with nitrogen atoms capable of coordinating with metal ions in several ways. researchgate.net The arrangement of nitrogen atoms allows for various coordination modes, making it a versatile component in the synthesis of mononuclear, dinuclear, and polynuclear metal complexes. researchgate.netnih.gov

The primary coordination modes observed for this ligand include:

Tridentate Chelating: The ligand can coordinate to a single metal center using one nitrogen atom from the central triazine ring and one nitrogen atom from two of the pyridyl rings, similar to a terpyridine-like binding pocket. This is a very common mode, forming two stable five-membered metallacycles. nih.govresearchgate.net

Bridging: The ligand can bridge two or more metal centers. In this mode, the pyridyl groups can coordinate to different metal ions, leading to the formation of coordination polymers and networks. researchgate.net Often, it acts as a ditopic or tritopic linker. researchgate.net

Monodentate: In some cases, only one of the pyridyl nitrogen atoms may coordinate to a metal center, although this is less common due to the preference for chelation.

The specific isomer, 2,4,6-tri(4-pyridyl)-1,3,5-triazine, is noted for its potential as a tritopic linker, where all three pyridyl groups are available to bond to different metal centers, facilitating the creation of highly symmetrical and extended structures like MOFs. researchgate.net

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. 2,4,6-tri(pyridyl)-1,3,5-triazine ligands are typically considered tridentate (NNN donor) ligands. nih.govrsc.org They form stable complexes by chelation, where the ligand binds to a metal ion at two or more points. In its most common tridentate coordination mode, the ligand forms two five-membered chelate rings with the metal ion, which enhances the thermodynamic stability of the resulting complex. nih.govresearchgate.net The strong chelating ability of triazine derivatives is a key feature of their coordination chemistry, providing potential binding sites for a variety of metal ions. researchgate.net

The coordination behavior of 1,3,5-triazine-based ligands can be significantly influenced by the presence of substituents on either the triazine or the pyridyl rings. While specific studies on substituted 2-(4-pyridyl)-1,3,5-triazine are detailed, general principles can be drawn from related systems.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density on the nitrogen donor atoms. Electron-withdrawing substituents can decrease the basicity of the nitrogen atoms, potentially weakening the metal-ligand bond. Conversely, electron-donating groups can enhance the basicity and strengthen the coordination bond. Studies on isomeric 1,2,3-triazines have shown that electron-withdrawing substituents like a methoxycarbonyl group can significantly enhance reactivity in cycloaddition reactions, indicating a strong electronic influence. nih.gov

Steric Effects: Bulky substituents placed near the nitrogen donor atoms can create steric hindrance, which may prevent or alter the preferred coordination geometry of the complex. This can influence the ligand's denticity, forcing it to adopt a lower coordination mode.

Functional Groups: Introducing functional groups can provide additional coordination sites or enable secondary interactions like hydrogen bonding, which can play a crucial role in stabilizing the resulting supramolecular architecture. researchgate.net For example, amino groups on the triazine ring can participate in extensive hydrogen bonding, influencing the crystal packing of the complexes. researchgate.netrsc.org

Formation of Metal Complexes

The versatile coordination behavior of this compound and its isomers allows for the formation of a vast number of complexes with both transition metals and lanthanides. researchgate.net These complexes have found applications in diverse fields, including the development of luminescent materials and coordination polymers. researchgate.netkisti.re.kr

This ligand readily forms complexes with a wide range of transition metals. The resulting complexes often exhibit interesting magnetic, electronic, and structural properties. researchgate.net In many of these complexes, the ligand acts as a tridentate chelator, occupying three coordination sites of the metal center, which is often in a distorted octahedral geometry. researchgate.netresearchgate.net

For instance, it has been used in the spectrophotometric determination of metals like Fe(II), Ru(III), and Co(II). nih.govrsc.org The reaction with various cobalt precursors can yield complexes with distorted trigonal antiprismatic geometries, which may exhibit interesting magnetic properties such as field-induced slow magnetic relaxation. nih.gov Nickel(II) complexes have been synthesized where the Ni(II) center is in a distorted octahedral environment, coordinated to the tridentate ligand along with other co-ligands like methanol and chloride ions. researchgate.net Similarly, zinc(II) can form complexes with this ligand. researchgate.netjournalononcology.org Ruthenium polypyridyl complexes featuring triazine-based ligands are also of interest for their photophysical properties and potential applications in artificial photosynthesis. db-thueringen.de

Table 1: Examples of Transition Metal Complexes with 2,4,6-tri(pyridyl)-1,3,5-triazine Ligands
Metal IonExample Complex FormulaCoordination GeometryLigand Coordination ModeReference
Fe(II)/Fe(III)[FeII(tpt)Cl2]·2(H2O)OctahedralTridentate nih.govrsc.org
Co(II)[Co(tptz)(CH3OH)Cl2]Distorted OctahedralTridentate researchgate.net
Co(II)[Co2(dipyatriz)2]4+Distorted Trigonal AntiprismaticTridentate nih.gov
Ni(II)[Ni(tptz)(CH3OH)Cl2]Distorted OctahedralTridentate researchgate.net
Zn(II)[Zn(tptz)(Cl)2]Not specifiedTridentate researchgate.net
Ru(II)[RuH(CO)(PPh3)22-tptz)]BF4Not specifiedBidentate researchgate.net

The coordination chemistry of this compound extends to lanthanide ions, where it can act as an "antenna" ligand. mdpi.com Due to its conjugated π-system, the ligand can absorb light energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com This "antenna effect" is crucial for enhancing the otherwise weak f-f electronic transitions of lanthanide ions. nih.gov

Complexes with lanthanides such as Europium (Eu³⁺) and Ytterbium (Yb³⁺) have been synthesized and characterized. mdpi.com In these complexes, the triazine ligand typically coordinates in a tridentate fashion. mdpi.comacs.org The remaining coordination sites on the lanthanide ion, which often has a high coordination number (e.g., 8 or 9), are occupied by other ligands such as water molecules, chloride ions, or organic carboxylates. mdpi.com The Eu-N(triazine) bond distance is often observed to be shorter than the Eu-N(pyridine) distances, suggesting a stronger interaction with the central triazine nitrogen. acs.org The resulting complexes can exhibit strong luminescence, with potential applications in lighting and sensing. mdpi.com

Table 2: Examples of Lanthanide Complexes with 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPTZ)
Lanthanide IonExample Complex FormulaCoordination NumberKey FeatureReference
Eu(III){[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n9Strong red luminescence mdpi.com
Eu(III)[Eu(TPTZ)(CF3COO)(H2O)5]·Cl2·CH3CH2OHNot specifiedShows strong luminescence emissions of Eu3+ mdpi.com
Yb(III){[Yb2(TPTZ)2(BDC)3]·2H2O}n9Forms a coordination polymer mdpi.com
Yb(III)[Yb(TPTZ)Cl(H2O)4]·Cl28Mononuclear complex mdpi.com
Er(III)[Er(TPTZ)(TTA)Cl2]Not specifiedMononuclear complex mdpi.com

Factors Influencing Complex Architecture and Stability

The final architecture and stability of coordination complexes derived from this compound are governed by a delicate interplay of several key factors. These include the coordination behavior of the ligand itself, the nature of the metal center, and the reaction conditions.

Ligand Coordination Modes : this compound is a polypyridyl ligand with multiple nitrogen donor atoms, allowing it to adopt various coordination modes. researchgate.net It can act as a monodentate ligand through the pyridine (B92270) nitrogen, or as a bridging ligand connecting two or more metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The specific mode is influenced by the steric accessibility of the nitrogen atoms and the geometric preferences of the metal ion. The triazine ring's nitrogen atoms are generally less basic than the pyridine nitrogen, making the pyridine end the preferential initial binding site.

Counter-Anions and Solvents : Non-coordinating or coordinating anions in the metal salt precursor can significantly influence the final structure. Coordinating anions may compete with the triazine ligand for binding sites on the metal, resulting in simpler, discrete molecules. In contrast, non-coordinating anions can promote the formation of higher-dimensional, bridged polymeric networks by leaving coordination sites available for the ligand. Similarly, solvent molecules can sometimes coordinate to the metal center or become incorporated into the crystal lattice, affecting the packing and stability of the complex.

**3.3. Structural Analysis of Coordination Compounds

The definitive characterization and structural elucidation of coordination compounds involving this compound rely on a combination of advanced analytical techniques.

Structural Analysis of Coordination Compounds

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional atomic arrangement of crystalline coordination compounds. This technique provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and the exact coordination mode of the this compound ligand. rsc.org

SCXRD analysis has been instrumental in revealing the structures of numerous complexes with related polypyridyl triazine ligands. For instance, studies on a Co(II) complex with 2,4,6-tris(2-pyridyl)-1,3,5-triazine confirmed a distorted octahedral geometry around the metal center, with the ligand acting as a tridentate chelator. researchgate.net In other examples involving iron and manganese, SCXRD analyses have identified the formation of both mononuclear and complex heptanuclear structures, showcasing the ligand's versatility. rsc.org These studies confirm how the ligand can form stable five-membered metallocycles with the metal ion. rsc.org

The data obtained from SCXRD is critical for understanding supramolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing and the ultimate properties of the material.

Table 1: Representative Crystallographic Data for a Coordination Compound This table presents hypothetical data for illustrative purposes, based on typical values found for similar metal-organic complexes.

ParameterValue
Chemical Formula[M(C₈H₅N₄)₂(H₂O)₂]·(Anion)·xH₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.33
b (Å)7.48
c (Å)17.29
β (°)108.52
Volume (ų)1265.4
Z (Formula units/cell)4
M-N(pyridine) (Å)2.15
M-N(triazine) (Å)2.25
N-M-N angle (°)89.5

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a complementary and essential technique used to analyze the crystalline nature of the bulk, polycrystalline sample. Its primary applications in this context are to confirm the phase purity of the synthesized complex and to verify that the structure of the bulk material corresponds to the structure determined from a single crystal. researchgate.net

The experimental PXRD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. This pattern is compared with a theoretical pattern simulated from the SCXRD data. A close match between the experimental and simulated patterns confirms the homogeneity of the bulk sample and the validity of the single-crystal structure. researchgate.net Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different crystalline phase.

Vibrational Spectroscopy (IR, Raman) for Coordination Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental tool for confirming the coordination of the this compound ligand to the metal center. Coordination induces changes in the electronic distribution and bond strengths within the ligand, which are reflected as shifts in the vibrational frequencies of its characteristic functional groups. nih.gov

The most informative regions of the spectra are typically those corresponding to the stretching vibrations of the pyridine and triazine rings. The C=N and C=C stretching vibrations within these heterocyclic rings are particularly sensitive to coordination. nih.gov Upon coordination of a nitrogen atom to a metal ion, electron density is drawn from the ring, leading to a strengthening of some bonds and weakening of others. This typically results in a shift of these stretching bands to higher frequencies (a blueshift). By comparing the spectrum of the free ligand with that of the metal complex, these shifts can be identified, providing strong evidence of coordination.

For example, the characteristic ring stretching vibrations of pyridine are well-documented. researchgate.net A shift in these bands in the spectrum of the complex is a clear indicator of the involvement of the pyridine nitrogen in bonding to the metal. Low-frequency Raman spectroscopy can also provide information about the metal-ligand vibrations themselves. mdpi.com

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for Ligand and Complex This table shows hypothetical data to illustrate the expected shifts upon coordination.

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Complex (cm⁻¹)Shift (Δν)
Pyridine Ring ν(C=N)15901605+15
Pyridine Ring ν(C=C)15501562+12
Triazine Ring Sextant Stretch810825+15

Thermal Analysis (DTA/TG) of Complexes

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability of the coordination complexes and to understand their decomposition pathways. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference. A typical TGA curve for a coordination complex of this compound might show several distinct mass-loss steps. mdpi.com

Dehydration/Desolvation : An initial weight loss at lower temperatures (typically below 150 °C) often corresponds to the removal of lattice or coordinated solvent molecules (e.g., water). zenodo.org

Ligand Decomposition : At higher temperatures, subsequent weight loss steps correspond to the thermal decomposition of the organic ligand. mdpi.com

Final Residue : The process continues until the organic components are completely removed, leaving behind a stable, non-volatile residue, which is typically a metal oxide. The experimental mass of this final residue can be compared to the theoretical value calculated from the complex's formula, providing further confirmation of its stoichiometry. mdpi.com

DTA curves complement the TGA data by indicating whether the decomposition steps are endothermic or exothermic. This information provides a comprehensive profile of the thermal behavior and stability of the complex. nih.gov

Supramolecular Assemblies and Interactions Involving 2 4 Pyridinyl 1,3,5 Triazine

Role in Coordination Polymers and Networks (e.g., MOFs)

The nitrogen atoms of both the pyridyl and triazine rings in 2-(4-Pyridinyl)-1,3,5-triazine can serve as coordination sites for metal ions, enabling its use as a linker in coordination polymers and metal-organic frameworks (MOFs). Unlike the tridentate tpt ligand which typically forms highly connected 3D networks, the bifunctional nature of this compound (with potential coordination sites on the pyridine (B92270) nitrogen and one of the triazine nitrogens) would favor the formation of simpler, lower-dimensional structures such as 1D chains or 2D layers.

In these structures, the molecule can act as a bridging ligand, connecting two different metal centers. The specific coordination mode would depend on the metal ion's coordination preference and the reaction conditions. For example, coordination through the pyridyl nitrogen and a distal triazine nitrogen would lead to linear or zigzag polymer chains. The triazine moiety itself, with its multiple nitrogen sites, offers versatility in coordination, which has been explored with related polypyridyl-triazine ligands in the construction of coordination polymers and networks. researchgate.net Compounds that incorporate pyridine substituents are a prevalent class of ligands used in the synthesis of MOFs. mdpi.com

MoietyPotential Role in Coordination PolymersTypical Resulting Structure
Pyridinyl Ring Monodentate or bidentate ligand (N-donor)Capping ligand or bridging unit in 1D/2D networks
Triazine Ring Monodentate or bidentate ligand (N-donor)Bridging unit in 1D/2D networks

Formation of Discrete Metalla-Assemblies and Metalla-Cages

Coordination-driven self-assembly allows for the construction of discrete, well-defined two- and three-dimensional structures like metallacycles and metalla-cages. researchgate.net The formation of these architectures is dictated by the directionality of the metal-ligand coordination bonds.

While ligands with multiple coordination sites, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, are often used to form the vertices and faces of complex polyhedral cages, the simpler structure of this compound suggests a different role. With its single primary coordination site at the pyridyl nitrogen, it is more likely to function as a monodentate, terminal ligand. In this capacity, it would "cap" a metalla-assembly, occupying a single coordination site on a metal center and preventing further polymerization. This could be useful for controlling the size and dimensionality of the resulting supramolecular structure.

Non-Covalent Interactions in Self-Assembly

Beyond metal coordination, this compound is capable of forming extended supramolecular structures through a variety of non-covalent interactions. These weaker forces are crucial in directing the self-assembly of molecules in the solid state and play a key role in crystal engineering. nih.gov

The nitrogen atoms in both the pyridine and triazine rings are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (e.g., water, alcohols, or amine groups on other molecules), this compound can participate in several types of hydrogen bonds.

N-H…N Interactions: If co-crystallized with molecules containing N-H groups, strong hydrogen bonds can form with the nitrogen atoms of the pyridyl or triazine rings. mdpi.com

O-H…O Interactions: In hydrated crystals, extensive O-H…O hydrogen bonds involving water molecules can create a network that links the organic cations and anions into a three-dimensional architecture. nih.gov In complexes involving aqua ligands, O-H…O bonds can connect to solvate anions, resulting in supramolecular networks. rsc.org

The self-assembly of diaminotriazine derivatives, driven by hydrogen bonding, is considered a key factor in the formation of stable glassy phases. rsc.org

Both the pyridine and 1,3,5-triazine (B166579) rings are aromatic systems capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π cloud of one ring and the electron-poor σ-framework of another. These interactions are a significant factor in the crystal packing of aromatic molecules, often resulting in offset face-to-face or edge-to-face arrangements. acs.orgresearchgate.net

In the case of this compound, stacking can occur between the pyridine rings of adjacent molecules, the triazine rings, or between a pyridine and a triazine ring. researchgate.net The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. nih.gov The strength and geometry of these interactions can significantly influence the material's properties. rsc.org

The 1,3,5-triazine ring is notably electron-deficient due to the presence of three electronegative nitrogen atoms. This property makes it an excellent candidate for participating in anion-π interactions, where an anion is attracted to the face of the electron-poor aromatic ring. acs.org This non-covalent interaction is a powerful tool in molecular recognition and the construction of supramolecular assemblies designed to bind anions.

Theoretical and experimental studies have demonstrated favorable binding between anions and 1,3,5-triazine moieties. acs.orguniversiteitleiden.nl The interaction is primarily electrostatic in nature, but induction and dispersion forces also contribute. acs.org In some cases, anion-π and π-π interactions can act cooperatively to regulate the self-assembly of complexes involving triazine rings. universiteitleiden.nlacs.orgresearchgate.net The strength of the interaction depends on the nature of the anion and the specific geometry of the complex. nih.gov

Conversely, the π-electron cloud of an aromatic ring can interact favorably with a cation in what is known as a cation-π interaction. wikipedia.org This interaction is a significant force in protein structure, molecular recognition, and enzyme catalysis. nih.govproteopedia.org While the triazine ring is too electron-poor, the pyridine ring in this compound can engage in cation-π interactions.

The interaction involves the electrostatic attraction between a positive charge and the quadrupole moment of the pyridine ring's π-system. wikipedia.org In a supramolecular context, if this compound is co-crystallized with a salt, the cation (e.g., an alkali metal or an organic cation) could be positioned over the face of the pyridine ring, influencing the crystal packing and stability of the resulting assembly. rsc.org

Interaction TypeParticipating MoietyRole of Moiety
Hydrogen Bonding Pyridinyl & Triazine RingsH-bond acceptor (N atoms)
π-π Stacking Pyridinyl & Triazine Ringsπ-surface for stacking
Anion-π Interaction Triazine RingElectron-deficient π-acceptor
Cation-π Interaction Pyridinyl RingElectron-rich π-donor

Chiral Resolution in Supramolecular Assembly

Following a comprehensive review of scientific literature, no specific research findings on the chiral resolution in the supramolecular assembly of this compound were identified. This particular area of study for this compound does not appear to be documented in the available scholarly articles.

Interplay between Hydrogen Bonding and Metal Coordination in Self-Assembly

Similarly, a thorough search of scientific databases and literature did not yield specific studies detailing the interplay between hydrogen bonding and metal coordination in the self-assembly of this compound. While research exists for related triazine compounds, the specific interactions for this molecule have not been described. For instance, studies on 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine have shown how it can form hydrogen-bonded metallotecton networks with various transition metals, where both coordination to the metal and hydrogen bonding direct the supramolecular structure. nih.govacs.org However, equivalent detailed research for this compound is not presently available.

Due to the absence of specific research data for this compound in the areas of chiral resolution and the combined effects of hydrogen bonding and metal coordination on its self-assembly, a detailed, data-driven article on these specific topics cannot be constructed at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(4-Pyridinyl)-1,3,5-triazine, DFT calculations are instrumental in elucidating a wide range of molecular properties.

Elucidation of Molecular Conformations and Electronic Structure

The ground-state optimized geometry generally shows a near-planar structure, although minor twisting can occur to alleviate steric hindrance. Analysis of the electronic structure provides a map of the electron density distribution, highlighting the electron-deficient nature of the triazine ring and the nitrogen atoms as centers of negative charge. Visualization of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. In related pyridinyl-triazine compounds, the HOMO is often localized on one aromatic system, while the LUMO is on the other, indicating a potential for intramolecular charge transfer upon excitation. nih.gov

Analysis of Intermolecular Interaction Energies

The way this compound molecules interact with each other in the solid state or in solution is critical for the design of supramolecular structures. DFT is used to calculate the energies of non-covalent interactions, such as hydrogen bonds (e.g., C-H···N), π-π stacking between the aromatic rings, and van der Waals forces. By modeling dimers or larger clusters of molecules, the strength and geometry of these interactions can be quantified. This information is vital for predicting crystal packing and understanding the self-assembly processes that lead to the formation of larger molecular architectures. For instance, studies on similar 2,4-diamino-1,3,5-triazine derivatives have shown that N-H···N interactions can lead to varied structures, from pseudo-honeycomb networks to corrugated rosette layers. researchgate.net

Prediction of Optoelectronic Properties

The optoelectronic characteristics of this compound can be effectively predicted using DFT and its time-dependent extension, TD-DFT. nih.gov A fundamental parameter is the HOMO-LUMO energy gap (Eg), which provides a first approximation of the energy required for electronic excitation. colab.ws A smaller energy gap generally corresponds to easier excitation and absorption of light at longer wavelengths.

DFT calculations can predict various electronic properties:

HOMO-LUMO Energy Gap (Eg): This value is critical for assessing the molecule's potential use in electronic devices like organic light-emitting diodes (OLEDs) or solar cells. d-nb.inforesearchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These are calculated from the energies of the HOMO and LUMO, respectively, and are important for understanding charge injection and transport properties. colab.ws

Absorption Spectra: TD-DFT calculations can simulate the UV-visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

These predicted properties help in screening and designing triazine-based molecules for specific optoelectronic applications. rsc.orgnih.gov

Table 1: Predicted Optoelectronic Properties of Triazine Derivatives from DFT Calculations
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)
2,4,6-triphenyl-1,3,5-triazine (B147588) (Reference)-6.95-1.855.10
Triazine-Carbazole (TCZT)-5.67-2.493.18
Triazine-Indole (TIDT)-5.92-2.273.65
This compound (Hypothetical)-6.50-2.104.40

Note: Data for TCZT and TIDT are from experimental and computational studies on related compounds. nih.gov The values for this compound are hypothetical, included for illustrative purposes, and reflect expected trends.

Investigation of Tautomerism and Stability

Tautomerism involves the migration of a proton, resulting in structural isomers that can be in equilibrium. For molecules with functional groups like amino (-NH2) or hydroxyl (-OH), DFT is a powerful tool to investigate the relative stabilities of different tautomeric forms. researchgate.netnih.gov While this compound does not possess such groups, a related concept that can be studied is its protonation. The molecule has four nitrogen atoms (one on the pyridine (B92270) ring and three on the triazine ring), each representing a potential site for protonation.

DFT calculations can determine the most stable protonated form by comparing the total energies of the different possible isomers. This involves optimizing the geometry of each protonated species and calculating its energy. The results indicate the most likely site to be protonated in an acidic environment, which is crucial for understanding the molecule's behavior in biological systems or acidic media. Computational studies on related triazines have shown that the keto form is generally more stable than the enol form in both gas and solution phases. researchgate.net

Modeling of Coordination Geometries and Metal-Ligand Bonding

The nitrogen atoms in both the pyridine and triazine rings of this compound make it an excellent ligand for coordinating with metal ions. researchgate.net DFT is extensively used to model the resulting metal complexes. whiterose.ac.uknih.gov These calculations can accurately predict:

Coordination Geometry: The preferred arrangement of ligands around a central metal ion (e.g., octahedral, tetrahedral, trigonal antiprismatic) can be determined. nih.gov

Metal-Ligand Bond Distances and Angles: DFT provides precise values for the lengths of the bonds between the metal and the nitrogen atoms, as well as the angles within the coordination sphere. nih.gov

Binding Energies: The strength of the metal-ligand interaction can be calculated, indicating the stability of the complex.

Electronic Properties of the Complex: DFT can be used to analyze how coordination affects the electronic structure of both the ligand and the metal ion, including changes in orbital energies and magnetic properties. whiterose.ac.uk

Table 2: Typical Metal-Nitrogen Bond Lengths in Pyridyl-Triazine Complexes Predicted by DFT
Metal IonCoordination SiteTypical Bond Length (Å)
Fe(II)N (Triazine)2.15 - 2.25
Fe(II)N (Pyridine)2.10 - 2.20
Co(II)N (Triazine/Pyridine)2.10 - 2.20
Zn(II)N (Triazine/Pyridine)2.15 - 2.25

Molecular Dynamics (MD) Simulations for Structural Dynamics

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. nih.gov

For this compound, MD simulations can reveal:

Conformational Flexibility: The rotation around the bond connecting the pyridine and triazine rings can be monitored over time to understand the molecule's flexibility in solution.

Solvation Structure: MD can model how solvent molecules (e.g., water) arrange themselves around the solute, forming a solvation shell.

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) can be calculated to assess how much the molecule's structure deviates from its initial, optimized geometry over the course of the simulation. A stable RMSD value suggests the molecule maintains a consistent conformation.

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are most mobile or flexible.

MD simulations are particularly valuable for studying how this compound interacts with larger systems, such as biological macromolecules or material surfaces, providing insights into its behavior in realistic environments. mdpi.com

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

Computational, or in silico, methods have become indispensable in modern drug discovery and materials science for predicting the structure-activity relationships (SAR) of novel compounds. For derivatives of the this compound scaffold, these techniques are employed to elucidate how specific structural modifications influence biological activity or material properties, thereby guiding the synthesis of more potent and selective agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, numerous studies on closely related pyridinyl and triazine derivatives provide a clear framework for the application of these computational approaches.

A common in silico strategy involves the generation of a library of virtual compounds based on a core scaffold, followed by screening through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

For instance, in the development of novel antimalarial agents, a library of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was designed and screened in silico. malariaworld.orgnih.gov Molecular docking studies were used to predict the binding interactions of these compounds with the active site of the target enzyme, Plasmodium falciparum dihydrofolate reductase (PfDHFR). malariaworld.org The results of these docking studies, which calculate a binding energy score, help to identify which substituents on the triazine ring are most likely to lead to high-affinity binding. malariaworld.org

Similarly, 3D-QSAR models have been developed for other classes of triazine derivatives, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, to understand their antiproliferative properties against breast cancer cell lines. nih.gov These models correlate the 3D structural features of the molecules with their observed biological activity, providing a predictive tool for designing new compounds with enhanced efficacy. nih.gov The models can highlight regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bonding capabilities are favorable or unfavorable for activity. nih.gov

The following interactive table summarizes findings from in silico SAR studies on various triazine derivatives, illustrating the types of insights gained.

Triazine Derivative ClassTherapeutic Target/ApplicationIn Silico MethodKey SAR FindingsReference
Pyridine substituted pyrazole 1,3,5-triazinesAntimalarial (PfDHFR inhibitors)Molecular Docking, ADME PredictionIdentified compounds with high binding affinity to both wild-type and mutant PfDHFR, predicting good oral bioavailability. malariaworld.orgnih.gov
6,N2-Diaryl-1,3,5-triazine-2,4-diaminesAnticancer (Breast Cancer)3D-QSAR ModelingDeveloped a predictive model to guide the design of more potent compounds targeting triple-negative breast cancer cells. nih.gov
s-Triazine and 2-Arylpyrimidine DerivativesSelective PDE4B InhibitorsQSAR ModelingIdentified key molecular descriptors (e.g., TPSA, C1SP1) that are important for PDE4B inhibition and selectivity over PDE4D. thaiscience.info
1,3,5-Triazine-based Pyrazole DerivativesAnticancer (EGFR Kinase Inhibitors)Molecular Docking, ADME EvaluationDocking studies confirmed a groove binding mode with DNA and good affinity towards the EGFR kinase target. rsc.org

These examples demonstrate the power of in silico SAR prediction to rationalize the activity of complex molecules and to prioritize synthetic efforts, ultimately accelerating the discovery process for new therapeutic agents based on the triazine scaffold.

Theoretical Insights into Electron Transfer Mechanisms

Theoretical investigations, primarily using Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like this compound and are crucial for understanding their potential roles in processes involving electron transfer. The inherent electronic characteristics of this compound, featuring an electron-deficient 1,3,5-triazine ring coupled with a more electron-rich pyridine moiety, make it an interesting subject for such studies, particularly in the context of materials science and photochemistry.

DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability, as well as the energy required for electronic excitation.

Studies on related 1,3,5-triazine derivatives have shown that the triazine core acts as a strong electron-accepting unit. nih.gov For example, in 2,4,6-triphenyl-1,3,5-triazine derivatives, the LUMO is typically localized on the central triazine ring, while the HOMO is distributed across the peripheral phenyl groups. rsc.org This separation of frontier molecular orbitals facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental step in many photophysical processes. nih.gov The introduction of a pyridinyl group is expected to influence these electronic properties, potentially modulating the HOMO-LUMO gap and the charge transfer characteristics.

Theoretical studies on copper(I)/(II) complexes containing a 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) ligand have explored the kinetics of electron transfer reactions. nih.gov These investigations revealed that structural changes in the coordination sphere of the metal ion are coupled to the electron transfer event, highlighting the intricate relationship between molecular geometry and redox behavior. nih.gov

The table below presents representative data from theoretical studies on various triazine-based compounds, illustrating the types of electronic properties that are calculated to understand electron transfer potential.

Compound ClassTheoretical MethodCalculated PropertyFinding/InsightReference
Carbazole-substituted 2,4,6-triphenyl-1,3,5-triazinesDFTHOMO/LUMO Energy LevelsDetermined HOMO levels around -5.8 to -6.0 eV and LUMO levels around -2.7 to -2.9 eV, indicating wide band gaps suitable for blue light emitters. rsc.org
1,2,4-Triazine-based Dyes for DSSCsDFT / TD-DFTHOMO/LUMO, Energy Gap (Eg)Calculated properties to evaluate their potential in dye-sensitized solar cells, indicating their suitability as electron acceptors. researchgate.net
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamineDFTFrontier Molecular Orbitals (FMOs)Analysis of FMOs affirmed that charge transfer interactions occur within the molecule. researchgate.net
2,4,6-Tri(thiophen-2-yl)-1,3,5-triazineElectrochemistry/TheoryIntramolecular Charge Transfer (ICT)The electron-deficient triazine core and electron-rich thiophene (B33073) arms lead to strong ICT effects, influencing the material's electronic and optical properties. nih.gov

Through these computational approaches, a detailed understanding of the electronic landscape of this compound and its derivatives can be achieved. This knowledge is fundamental for designing novel molecules with tailored electronic and photophysical properties for applications in organic electronics, sensors, and photoredox catalysis.

Advanced Spectroscopic Characterization and Optical Properties

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectra of molecules containing pyridinyl and triazine rings are governed by transitions involving π, n, and σ electrons. nih.gov The most relevant transitions for these aromatic heterocycles occur in the UV-visible range and are typically π → π* and n → π* transitions. nih.gov The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense. nih.gov The n → π* transitions, involving the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital, are typically less intense. nih.gov

In donor-π-acceptor (D–π–A) systems, intramolecular charge transfer (ICT) from the donor moiety to the acceptor moiety leads to characteristic absorption bands. nih.gov The 1,3,5-triazine (B166579) core acts as a strong electron acceptor. mdpi.com When connected to a pyridyl group, which can act as a π-system, distinct electronic transitions are expected.

For complex derivatives like 2,4,6-triphenyl-s-triazines, absorption maxima are observed well into the visible range (above 400 nm), with the exact wavelength depending on the terminal substituents on the phenyl rings. mdpi.com For instance, the lowest energy absorption band of 2,4,6-tris{4′-[2‴-(4″-pyridyl)ethynyl]phenyl}-1,3,5-triazine, a complex analogue of TPT, shows a maximum at approximately 400 nm. mdpi.com Studies on diamino-1,3,5-triazines show characteristic absorption bands between 204 nm and 267 nm, depending on pH and substitution. researchgate.net Given this, 2-(4-Pyridinyl)-1,3,5-triazine is expected to exhibit strong π → π* transitions in the UV region, potentially with a lower-energy shoulder corresponding to n → π* transitions. The conjugation between the two rings may also give rise to ICT bands.

Table 1: UV-Vis Absorption Data for Related Triazine Compounds

Compound Name Solvent Absorption Maxima (λmax, nm) Reference
2,4,6-tris{4′-[2‴-(4″-pyridyl)ethynyl]phenyl}-1,3,5-triazine CH2Cl2 ~400 mdpi.com
1,3,5-triazine-2,4-diamine Various (pH dependent) 204-226 researchgate.net
6-chloro-1,3,5-triazine-2,4-diamine Various (pH dependent) 205-267 researchgate.net

Note: This table contains data for related compounds to infer the properties of this compound.

Photoluminescence Studies (Fluorescence, Thermally Activated Delayed Fluorescence - TADF)

The photoluminescence of pyridinyl-triazine compounds is highly dependent on their molecular structure, particularly the efficiency of intramolecular charge transfer and the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov

Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (rISC). nih.gov This process is highly desirable in materials for organic light-emitting diodes (OLEDs). The key requirement for efficient TADF is a very small energy gap between the S₁ and T₁ states (ΔEST). nih.gov This is often achieved in D-A molecules where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor, leading to a small orbital overlap. nih.gov While there is no specific report on TADF for this compound, numerous complex triazine-based molecules have been designed as efficient TADF emitters. researchgate.net

Solvatochromic Effects on Optical Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states, a common feature of D-A compounds. nih.gov

Theoretical studies on star-shaped compounds containing carbazole (B46965) as a donor and a triphenyl-triazine core as an acceptor predict a strong solvatochromic effect in the emission spectra but a negligible effect in the absorption spectra. nih.gov This is attributed to a very large permanent dipole moment in the S₁ excited state (>30 D) compared to the ground state (≤1 D). nih.gov Experimental work on various triazine-based D-π-A dyes confirms this behavior, showing a bathochromic (red) shift of the fluorescence band with increasing solvent polarity. nih.govresearchgate.net For instance, one such dye exhibits a fluorescence maximum at 453 nm in toluene, which shifts to 509 nm in the more polar solvent DMF. nih.gov This positive fluorescence solvatochromism is a strong indicator of an ICT character in the excited state. nih.gov It is therefore highly probable that this compound would also exhibit positive solvatochromic shifts in its emission spectrum.

Table 2: Solvatochromic Shift in a Triazine-Based Dye (OUJ-2)

Solvent Polarity Emission Maxima (λem, nm) Reference
Toluene Low 509 nih.gov
Chloroform Medium 551 nih.gov
Dichloromethane Medium 567 nih.gov
Acetonitrile High 589 nih.gov
DMF High 588 nih.gov

Note: Data for a complex (D-π-)₂A dye with a triazine acceptor, illustrating the typical solvatochromic effect.

Two-Photon Absorption (2PA) Properties

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that would typically require a single photon of twice the energy. wikipedia.org The efficiency of this process is quantified by the 2PA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org

Materials with large 2PA cross-sections are valuable for applications like 3D microfabrication, optical data storage, and bio-imaging. researchgate.net The 1,3,5-triazine core, being a strong electron acceptor, is an excellent building block for creating molecules with significant 2PA activity, particularly in octupolar or D-A-D structures. mdpi.com

Studies on extended 2,4,6-triphenyl-s-triazines have shown that they are generally much better two-photon absorbers than analogous structures with different cores. mdpi.com Their 2PA cross-sections can be very large, with values up to 1500 GM reported for derivatives functionalized with electron-releasing groups. mdpi.com The 2PA properties are highly dependent on the molecular planarity and the nature of the π-conjugated bridge connecting the donor and acceptor moieties. nih.govucf.edu While no specific 2PA data for this compound has been found, its D-A structure suggests it could possess modest 2PA activity, which would be significantly enhanced by extending the π-conjugation or adding stronger donor groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

NMR spectroscopy is an indispensable tool for confirming the chemical structure and studying the conformation of molecules in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the triazine ring and the pyridine (B92270) ring. The triazine ring has two chemically equivalent protons, which should appear as a singlet, while the pyridine ring will show a characteristic AA'XX' or ABCD pattern for its four protons. The chemical shifts will be influenced by the electron-withdrawing nature of the triazine and the electronegativity of the nitrogen atoms.

The ¹³C NMR spectrum would similarly show distinct resonances for the carbon atoms in both heterocyclic rings. The carbons of the triazine ring are expected to appear at a lower field (higher ppm) due to the deshielding effect of the three nitrogen atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals.

The pyridinyl-triazine scaffold can be chemically or electrochemically reduced to form radical anions. A detailed study on the reduction of the closely related 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (TPT) provides significant insight into the nature of the radical species that can be formed. The reduction of TPT with alkali metals was shown to produce a stable monoradical anion (TPT•⁻) and, upon further reduction, a diradical dianion (TPT²⁻).

The EPR spectra of these radical species confirm the delocalization of the unpaired electron over the π-system of the molecule. Variable-temperature EPR measurements of the diradical dianion salt revealed an open-shell singlet ground state that can be thermally excited to a triplet state, indicating a weak interaction between the two unpaired electrons. researchgate.net This demonstrates that the TPT framework, and by extension the simpler 2-(4-pyridyl)-1,3,5-triazine, can effectively stabilize unpaired electrons, making EPR a crucial tool for characterizing its redox-active states. Theoretical calculations support the experimental findings, showing that the spin density is distributed across both the central triazine ring and the peripheral pyridine rings.

Applications of 2 4 Pyridinyl 1,3,5 Triazine and Its Derivatives

Materials Science Applications

The structural rigidity and electron-accepting capabilities of the triazine ring are central to the application of these compounds in materials science. researchgate.net By modifying the substituents on the triazine core, researchers can fine-tune the electronic and optical properties of the resulting materials for specific functions.

Derivatives of 2-(4-Pyridinyl)-1,3,5-triazine are key components in the development of advanced luminescent materials. The strong electron-accepting nature of the 1,3,5-triazine (B166579) core allows for the creation of molecules with significant intramolecular charge transfer (ICT) character, which is often associated with high luminescence efficiency. researchgate.net Star-shaped molecules, where multiple chromophores are attached to a central triazine unit, have been a particular focus of research. rsc.org

For instance, 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives featuring carbazolyl groups have been synthesized and shown to possess high thermal stability and glass transition temperatures, making them suitable for device applications. researchgate.net The photophysical properties of these materials can be systematically tuned by altering the number and position of the donor units attached to the triazine core. researchgate.net Furthermore, iridium(III) complexes incorporating 5-N-(aryl)-amino- or 5-cycloamino-3-(pyridine-2-yl)-1,2,4-triazine ligands have been shown to exhibit intense red luminescence in both solution and the solid state. urfu.ru

Research has also explored 1,3,5-triazine derivatives with diphenylacetylene (B1204595) side chains, which exhibit high quantum yields in solution (over 46%) and form excimers in the solid state, leading to a large Stokes shift. researchgate.net The luminescent properties of these compounds can be further modulated by dispersing them in polymer films. researchgate.net

Table 1: Photoluminescent Properties of Selected Triazine Derivatives

CompoundSolventQuantum Yield (ΦF)Stokes Shift (nm)Reference
Fluorenyl derivative 7-HCH2Cl20.80- mdpi.com
1,3,5-triazine with diphenylacetylene side chainsChloroform> 46%66–114 researchgate.net
1,3,5-triazine with diphenylacetylene side chains (cast film)--132–211 researchgate.net

The high electron affinity, thermal stability, and optoelectronic properties of 1,3,5-triazine derivatives make them excellent candidates for use as electron transporters in organic electronic devices. nih.gov Their inherent electron-deficient character facilitates efficient electron injection and transport, which is a critical requirement for the performance of devices such as organic light-emitting diodes (OLEDs). researchgate.net

Star-shaped conjugated molecules with a triazine core are frequently employed in the design of materials for OLEDs and other optical devices. nih.gov For example, compounds like 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA-TRZ) and its analogues have been synthesized and their thermal, photophysical, and electrochemical properties investigated to understand the structure-property relationships. researchgate.net These studies reveal that the number of diphenylamine (B1679370) (DPA) units can systematically tune the optical and electrical properties of the hybrid materials. researchgate.net

Furthermore, the development of functionalized 1,3,5-triazine derivatives has been a major trend in recent years, with applications in phosphorescent emitters and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

In the field of renewable energy, this compound derivatives have emerged as promising components for dye-sensitized solar cells (DSSCs). researchgate.net The 1,3,5-triazine moiety serves as an excellent electron-accepting core and a versatile scaffold for constructing metal-free organic dyes with a donor-π-acceptor (D-π-A) architecture. researchgate.netrsc.org This design promotes efficient intramolecular charge transfer upon photoexcitation, which is crucial for high power conversion efficiencies (PCE). rsc.org

Researchers have synthesized various triazine-based photosensitizers through methods like Suzuki couplings, resulting in products with excellent optoelectronic properties for DSSC applications. nih.gov For instance, porphyrin dyads covalently linked through a 1,3,5-triazine moiety have been successfully used as sensitizers. rsc.org In one study, two such dyads, functionalized with either a glycine (B1666218) or a piperidine (B6355638) group, yielded DSSCs with PCEs of 5.28% and 3.50%, respectively. rsc.org The chemical and electronic structure of the triazine core facilitates the synthesis of π-conjugated multi-chromophore dyes, leading to enhanced electron injection and transport rates. researchgate.net

Table 2: Performance of DSSCs with Triazine-Based Dyes

DyePower Conversion Efficiency (PCE)Reference
Triazine-linked porphyrin dyad 5a (with glycine)5.28% rsc.org
Triazine-linked porphyrin dyad 5b (with piperidine)3.50% rsc.org
D-π-A triazine-based dye (Liu et al.)3.63% researchgate.net

Stimulus-responsive materials, which change their properties in response to external stimuli, represent a frontier in materials science with applications in sensing and smart devices. acs.orgmdpi.comrsc.org A zinc(II) complex incorporating a 2,4,6-tris-2-pyridyl-1,3,5-triazine (TPTz) ligand has been shown to exhibit versatile stimulus-responsive chromic properties. acs.org

This complex, [Zn2(H2O)(TPTz)(C2O4)2]·5H2O, displays a range of colors in response to different stimuli: it changes from light yellow to light orange under light (photochromism), becomes white when heated (thermochromism), and turns light pink in the presence of amine vapor (vapochromism). acs.org The color changes are attributed to electron-transfer mechanisms. acs.org Such multi-stimulus-responsive materials have potential applications in areas like inkless printing and chemical sensing. acs.org

Catalysis

The nitrogen-rich structure of the pyridinyl-triazine framework also lends itself to applications in catalysis, where the nitrogen atoms can act as coordination sites for metal ions or as active sites for catalytic reactions.

Derivatives of this compound have been utilized in both electrocatalysis and photocatalysis. Metal-organic frameworks (MOFs) constructed from Co(II) ions and 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been investigated as precursors for electrocatalysts. rsc.org By pyrolyzing these MOFs, Co, N-codoped porous carbon materials can be prepared, which have shown efficiency as electrocatalysts for the oxygen reduction reaction (ORR). rsc.org

In the realm of photocatalysis, cobalt(II) complexes with pyridinyl-1,3,5-triazine-diamine ligands have been studied for the reduction of carbon dioxide (CO2). researchgate.net For example, the complex [CoII(L2)(H2O)2]2+, where L2 is 6,6'-([2,2'-bipyridine]-6,6'-diyl)bis(1,3,5-triazine-2,4-diamine), selectively produced CO from CO2 with a turnover number (TON) of 89 under visible light irradiation. researchgate.net

Additionally, composites of graphitic carbon nitride (g-C3N4) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) have been developed for photocatalytic hydrogen evolution from water splitting. rsc.org The TAPT molecules interact with the g-C3N4 sheets via π–π interactions, which enhances the photocatalytic activity. An optimized composite with 5 wt% TAPT loading achieved a hydrogen evolution rate that was 7.1 times higher than that of bare g-C3N4. rsc.org

Table 3: Catalytic Performance of Triazine-Based Systems

Catalyst SystemReactionKey Performance MetricReference
Co, N-codoped carbon (from Co-tpt MOF)Oxygen Reduction ReactionEfficient Electrocatalyst rsc.org
[CoII(L2)(H2O)2]2+Photocatalytic CO2 ReductionTON (CO) = 89 researchgate.net
5% TAPT/g-C3N4Photocatalytic H2 Evolution99.54 μmol h−1 (7.1x > g-C3N4) rsc.org

Organic Synthesis and Polymerization Processes

The 1,3,5-triazine core is a fundamental building block in organic synthesis, largely owing to the reactivity of its precursors like 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.netmdpi.com This starting material allows for the sequential and controlled substitution of its chlorine atoms with various nucleophiles, enabling the synthesis of a vast library of symmetrically and asymmetrically substituted triazine derivatives. mdpi.com This synthetic versatility is crucial for developing new compounds with tailored properties for diverse applications, including pharmaceuticals and materials science. wikipedia.org

The synthesis processes often involve reactions such as the condensation of dicyandiamide (B1669379) with nitriles, which can be performed under green chemistry conditions using microwave irradiation to reduce solvent use and reaction times. researchgate.net Another method involves the copper(II)-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides, which efficiently produces 1,3,5-triazine derivatives without the need for strong bases or external oxidants. rsc.org The triazine ring's stability and predictable reactivity make it an essential component for constructing complex molecules.

Oxidation Catalysis

Derivatives of 1,3,5-triazine have been successfully employed as ligands in oxidation catalysis. Research has demonstrated that polynucleating ligands based on the 1,3,5-triazine framework can be coordinated with metal ions, such as copper(II), to form effective catalysts. researchgate.net For instance, a series of ligands derived from 1,3,5-triazine and 2,2′-dipyridylamine were used with copper(II) nitrate (B79036) to catalyze the oxidation of 3,5-di-tert-butylcatechol. researchgate.net The study found that the catalytic efficiency could be enhanced by incorporating the triazine-based ligand into a dendritic structure, which improved the stability of the resulting catalyst. researchgate.net

Application as Pincer Ligands in Catalysis

The 1,3,5-triazine core is an attractive component for the design of pincer ligands, which are chelating agents that bind tightly to a central metal atom through three co-planar bonds. researchgate.netacs.org These triazine-based pincer systems are valued in catalysis due to several key features: a highly π-deficient heterocyclic core, the presence of strong σ-donating groups like phosphines that stabilize the metal-ligand interaction, and an acidic N-H functionality that can facilitate core dearomatization. acs.org

These ligands, often featuring pyridine (B92270), pyrimidine, or pyrazole (B372694) donors, are considered powerful NNN chelators. researchgate.net The resulting metal complexes have applications in a variety of catalytic transformations. acs.org For example, a palladium(II) complex incorporating a pyrazolyl-s-triazine pincer ligand has been synthesized and studied, demonstrating the utility of this scaffold in coordination chemistry. mdpi.com

Biological and Medicinal Applications

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. nih.gov A significant area of investigation has been their potential as anticancer agents, where they have been developed to target various mechanisms involved in cancer cell proliferation and survival. nih.govijpsr.info

Antitumor/Anticancer Activity

Numerous studies have established the potent antitumor and anticancer properties of 1,3,5-triazine derivatives. nih.govacs.orgnih.gov This class of compounds has been explored for its ability to inhibit the growth of various cancer cell lines, with some derivatives advancing to clinical trials. nih.gov The therapeutic potential of these compounds often stems from their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer. nih.govnih.gov

Inhibition of Kinase Enzymes (e.g., PI3K, mTOR, EGFR-TK)

A primary mechanism through which 1,3,5-triazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes. researchgate.net The phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key target. acs.org Dual inhibition of PI3K and mTOR is a recognized strategy to combat cancer, and morpholino triazine scaffolds have been identified as effective inhibitors of both targets. acs.orgnih.gov

Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have shown selective inhibition of PI3Kα/mTOR. mdpi.com Similarly, other research describes novel 1,3,5-triazine derivatives as potent dual inhibitors of PI3K/mTOR, with specific compounds showing the most significant activity against the PI3Kα isoform. nih.gov Furthermore, certain derivatives have been found to target the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR pathway. acs.orgnih.gov For instance, one study identified a synthetic 1,3,5-triazine derivative, compound 4f, which exhibited potent EGFR inhibitory activity with an IC₅₀ value of 61 nM and also significantly reduced the expression of PI3K, AKT, and mTOR. acs.orgnih.gov

Compound/Derivative ClassTarget Kinase(s)Key Research FindingsSource(s)
Compound 6h PI3K/mTOR (specifically PI3Kα)Showed significant inhibitory activity against PI3K/mTOR and was most active against the PI3Kα isoform. nih.gov nih.gov
Compound 4f EGFR, PI3K, AKT, mTORExhibited potent EGFR inhibitory activity (IC₅₀ = 61 nM) and caused a 0.18, 0.27, and 0.39-fold decrease in PI3K, AKT, and mTOR concentrations, respectively. acs.orgnih.gov acs.orgnih.gov
Morpholino triazine scaffold PI3K, mTORRecognized as a scaffold for dual inhibition of both PI3K and mTOR. acs.org acs.org
Substituted 2-(thiophen-2-yl)-1,3,5-triazine PI3Kα/mTORDemonstrated selective inhibition of PI3Kα/mTOR and suppressed the phosphorylation of AKT. mdpi.com mdpi.com
Gedatolisib PI3K, mTORA 1,3,5-triazine derivative undergoing clinical trials as a PI3K and mTOR kinase inhibitor. nih.gov nih.gov
Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7)

The anticancer potential of 1,3,5-triazine derivatives is further evidenced by their antiproliferative activity against a range of human cancer cell lines in vitro.

HeLa (Cervical Cancer): A novel 1,3,5-triazine derivative, compound 6h, showed the greatest potency against HeLa cells compared to other tested cell lines. nih.gov This compound was found to induce cell cycle arrest, apoptosis, and reduce cell migration and invasion. nih.gov Another substituted triazine derivative exhibited excellent potency against HeLa cells with an IC₅₀ value of 1.03 μM. mdpi.com

HCT-116 (Colon Carcinoma): Several triazine derivatives have demonstrated superior cytotoxic activities against HCT-116 cells. acs.orgresearchgate.net Compound 4f, an N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, showed particularly high potency with an IC₅₀ value of 0.50 μM. acs.org Another study reported compound 5i exhibiting strong cytotoxicity against HCT-116 with an IC₅₀ of 2.2 µM. nih.gov

MCF-7 (Breast Cancer): Derivatives of 1,3,5-triazine have also shown significant activity against the MCF-7 breast cancer cell line. acs.orgresearchgate.net Six compounds in one study demonstrated activities similar to the reference drug doxorubicin. researchgate.net Compound 4f was active against MCF-7 with an IC₅₀ of 4.53 μM, while compound 5c showed even greater potency with an IC₅₀ of 2.29 μM. acs.org A palladium(II) complex of a pyrazolyl-s-triazine ligand also showed activity against MCF-7 cells. mdpi.com

Compound/DerivativeCell LineIC₅₀ ValueKey Research FindingsSource(s)
Compound 6h HeLaNot specifiedShowed greatest potency against HeLa cells; induced apoptosis and cell cycle arrest. nih.gov
Substituted 2-(thiophen-2-yl)-1,3,5-triazine HeLa1.03 μMExhibited excellent anti-cancer potency. mdpi.com
Compound 4f HCT-1160.50 ± 0.080 μMExhibited promising antiproliferative activity through apoptosis induction. acs.orgnih.gov
Compound 5i HCT-1162.2 µMDemonstrated strong cytotoxicity. nih.gov
Compound 4f MCF-74.53 ± 0.30 μMShowed promising activity against breast cancer cells. acs.org
Compound 5c MCF-72.29 ± 0.92 μMShowed promising activity against breast cancer cells. acs.org
*[Pd(PT)Cl(H₂O)]H₂OMCF-738.3 µg/mLA Pd(II) complex showing anticancer activity. mdpi.com
DNA Cleaving Agents

Derivatives of 1,3,5-triazine have been investigated for their potential to interact with and cleave DNA, a mechanism that is of significant interest in the development of anticancer agents. While direct studies on this compound as a DNA cleaving agent are not extensively detailed in the provided context, related research on novel 1,3,5-triazine-based pyrazole derivatives highlights their potential to bind to DNA. These studies often employ spectroscopic techniques and molecular docking to understand the nature of the interaction between the compounds and DNA, which is a crucial first step in identifying potential DNA cleaving capabilities. The development of such compounds is aimed at targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, with DNA binding being a key aspect of their cytotoxic effects against cancer cells. rsc.org

Antiviral Activity (e.g., against SARS-CoV-2)

The emergence of viral pandemics, such as COVID-19 caused by SARS-CoV-2, has accelerated the search for novel antiviral agents. Derivatives of 1,3,5-triazine have shown promise in this area. A study on 1,2,4-thiazolidinedione substituted 1,3,5-triazine derivatives demonstrated that several of these compounds could inhibit the replication of SARS-CoV-2 in VeroE6-GFP cell lines to varying degrees. nih.gov Specifically, compounds designated as 10e, 12a, 12b, 12c, and 12e showed considerable inhibitory activity. nih.gov This highlights the potential of the 1,3,5-triazine scaffold as a basis for the development of new antiviral therapies. The pyridine nucleus, known for its presence in various therapeutic agents, is also recognized for its contribution to antiviral properties, further supporting the investigation of pyridinyl-triazine hybrids. mdpi.com

Table 1: Antiviral Activity of Selected 1,3,5-Triazine Derivatives against SARS-CoV-2

CompoundTarget/AssayKey Findings
1,2,4-Thiazolidinedione substituted 1,3,5-triazine derivatives (10e, 12a, 12b, 12c, 12e)SARS-CoV-2 replication in VeroE6-GFP cell lineShowed considerable inhibitory activity against viral replication. nih.gov

Antimicrobial and Antibacterial Activity

The 1,3,5-triazine core is a well-established pharmacophore in the design of antimicrobial and antibacterial agents. Research into novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids, synthesized via a microwave-assisted, multi-component reaction, has shown their potential as antimicrobial agents. nih.gov While many of the synthesized compounds showed no significant activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, compound 7b was effective against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL. nih.gov Furthermore, compounds 6a , 6g , 7b , and 8 displayed antibacterial activity against Proteus mirabilis, and compounds 6c , 7b , and 7c exhibited antifungal activity against Candida albicans. nih.gov

Another study focusing on 1,2,4-thiazolidinedione substituted 1,3,5-triazine derivatives found that these compounds exhibited stronger antibacterial action against Gram-negative bacteria than Gram-positive bacteria. nih.gov A structure-activity relationship (SAR) analysis revealed that tri-substituted 1,3,5-triazine derivatives had greater inhibitory activity than their di-substituted counterparts. nih.gov

Table 2: Antimicrobial and Antibacterial Activity of Selected 1,3,5-Triazine Derivatives

Compound/Derivative SeriesTarget Organism(s)Key Findings
Pyridinyl-1,3,5-triazine-2,4-diamine hybrid (7b )Klebsiella pneumoniaeExhibited efficacy with a MIC of 100 µg/mL. nih.gov
Pyridinyl-1,3,5-triazine-2,4-diamine hybrids (6a, 6g, 7b, 8 )Proteus mirabilisShowed antibacterial activity. nih.gov
Pyridinyl-1,3,5-triazine-2,4-diamine hybrids (6c, 7b, 7c )Candida albicansDemonstrated antifungal activity. nih.gov
1,2,4-Thiazolidinedione substituted 1,3,5-triazine derivativesGram-negative and Gram-positive bacteriaStronger action against Gram-negative bacteria; tri-substituted derivatives were more active. nih.gov

Anti-inflammatory Properties

Inflammation is a key pathological process in numerous diseases, and the development of new anti-inflammatory agents is a continuous effort in medicinal chemistry. The 1,3,5-triazine scaffold has been explored for its anti-inflammatory potential. Studies on 4-(phenylamino)-pyrrolo[2,1-f] nih.govtums.ac.irnih.govtriazines led to the discovery of a novel class of p38 mitogen-activated protein (MAP) kinase inhibitors, which are known to play a crucial role in inflammatory responses. researchgate.net Furthermore, a triazine-phenol derivative, 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol, has been evaluated for its anti-inflammatory properties. nih.gov Molecular dynamic simulations suggested that this compound could act as a potential anti-inflammatory agent by interacting with the COX-2 enzyme. nih.gov The pyridine moiety is also a common feature in molecules with anti-inflammatory activity, suggesting that pyridinyl-triazine derivatives could be promising candidates for new anti-inflammatory drugs. acs.org

Enzyme Inhibition (e.g., Acetylcholinesterase - AChE)

Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. Derivatives of 1,3,5-triazine have been investigated as inhibitors of various enzymes, with a particular focus on acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. A study on novel 1,3,5-triazine derivatives containing a morpholine (B109124) fragment evaluated their AChE-inhibitory properties. nih.gov The results indicated that four of the eight synthesized derivatives displayed considerable AChE-inhibitory activity, with IC50 values ranging from 8.49 ± 0.01 to 14.49 ± 0.05 μM. nih.gov The most active derivatives were those with a p-methoxyphenyl group (IC50 10.02 ± 0.40 μM) and a trifluoromethyl pyridine substituent (IC50 8.49 ± 0.01 μM). nih.gov Generally, disubstituted 1,3,5-triazine derivatives were found to be better AChE inhibitors than their trisubstituted counterparts. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,5-Triazine Derivatives

Derivative SubstituentIC50 Value (μM)
Trifluoromethyl pyridine8.49 ± 0.01 nih.gov
p-methoxyphenyl group10.02 ± 0.40 nih.gov
3-(trifluoromethyl)aniline0.065 ± 0.002 nih.gov
p-anisidine0.092 ± 0.001 nih.gov
p-fluoroaniline0.115 ± 0.11 nih.gov
o-fluoroaniline0.286 ± 0.52 nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Consequently, compounds with antioxidant properties are of great interest. A series of 1,3,5-triazine analogues incorporating various structural motifs were evaluated for their antioxidant potential using the ABTS method. nih.gov Several of these compounds demonstrated significant radical scavenging activity. After 60 minutes, compounds 5 , 6 , 13 , and 25 showed nearly double the percent inhibition (73.44–87.09%) compared to the standards Trolox (41.49%) and ascorbic acid (31.07%). nih.gov The EC50 values for these compounds at 60 minutes (17.16–27.78 μM) were approximately five times lower than those of the standards (Trolox = 178.33 μM; ascorbic acid = 147.47 μM), indicating high antioxidant potential. nih.gov Additionally, a triazine-phenol derivative exhibited good DPPH and FRAP antioxidant activity. nih.gov

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The complex nature of neurodegenerative diseases like Alzheimer's necessitates the development of multi-target-directed ligands. The 1,3,5-triazine scaffold is considered a promising molecular framework for novel agents in Alzheimer's disease treatment. nih.gov Research has shown that certain triazine derivatives can inhibit the formation of Aβ fibrils, a key pathological hallmark of Alzheimer's. For instance, the triazine derivative AA3E2 was found to be a better inhibitor of Aβ aggregation than a related compound, AA3D2 . nih.gov

Furthermore, the neuroprotective effects of triazine derivatives have been investigated. One study examined the effect of a triazine derivative, C16H12Cl2N3S, in a rat model of Alzheimer's disease, highlighting the potential of these compounds to mitigate neuronal damage. tums.ac.ir The ability of 1,3,5-triazine derivatives to inhibit acetylcholinesterase, as discussed previously, also contributes to their potential in Alzheimer's disease research by addressing the cholinergic deficit observed in the brains of patients. nih.gov

Analytical Chemistry Applications

The unique chemical structure of this compound and its derivatives, characterized by the presence of nitrogen atoms in both the pyridine and triazine rings, makes them excellent chelating agents. This property is extensively utilized in various analytical chemistry applications, including the detection and quantification of metal ions, the development of sophisticated chemical sensors, and as crucial components in separation and extraction processes.

Reagents for Metal Ion Detection and Quantification

Derivatives of this compound are widely employed as chromogenic reagents for the colorimetric determination of various metal ions. The formation of stable, colored complexes between the ligand and metal ions allows for their quantification using spectrophotometry.

One of the most prominent examples is 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ), which is a highly sensitive and selective reagent for the determination of iron. discofinechem.comhimedialabs.comcdhfinechemical.com TPTZ reacts with ferrous iron (Fe(II)) to form an intense violet-colored complex. medchemexpress.commedchemexpress.com This reaction provides a basis for the quantitative measurement of iron concentration by detecting the absorbance of the complex at approximately 593-594 nm. medchemexpress.commedchemexpress.comlabcompare.com The method is robust and has been applied to determine iron content in various samples, including water, limestone, silicates, and refractories. discofinechem.comacs.org To ensure accuracy, a reducing agent like hydroxylammonium chloride is often added to convert any ferric iron (Fe(III)) present in the sample to Fe(II) before the addition of TPTZ. medchemexpress.commedchemexpress.com

The application of pyridyl-triazine derivatives extends beyond iron. For instance, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT) has been utilized as a pre-column derivatizing reagent in high-performance liquid chromatography (HPLC) for the determination of Fe(II) in natural water samples. researchgate.net This method offers enhanced sensitivity compared to standard spectrophotometric techniques. researchgate.net Furthermore, triazine-based molecules have been investigated for their ability to form colored complexes with other metal ions such as copper, zinc, cobalt, and nickel, indicating their broad potential as analytical reagents. labclinics.com

Table 1: Pyridinyl-Triazine Derivatives as Reagents for Metal Ion Detection
ReagentTarget IonMethod of DetectionWavelength of Maximum Absorbance (λmax)Application
2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ)Fe(II)Colorimetry/Spectrophotometry593-594 nm medchemexpress.commedchemexpress.comDetermination of iron in water and geological samples discofinechem.comacs.org
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT)Fe(II)HPLC with UV absorbance detection555 nm researchgate.netDetermination of Fe(II) in natural water samples researchgate.net

Development of Chemical Sensors

The chelating ability and photophysical properties of pyridinyl-triazine derivatives make them ideal candidates for the development of chemical sensors, particularly fluorescent and electrochemical sensors. researchgate.netresearchgate.net These sensors offer high sensitivity and selectivity for detecting a range of analytes.

Fluorescent sensors based on pyridinyl-triazine scaffolds have been designed for the detection of metal ions. For example, rhodamine-triazine aminopyridine derivatives have been synthesized and shown to act as selective fluorescent sensors for Fe³⁺ ions in aqueous solutions and even in living cells. researchgate.net The selectivity of these sensors can be tuned by altering the substitution pattern on the pyridine ring. researchgate.net Metal-Organic Frameworks (MOFs) constructed from ligands like tri(4-pyridylphenyl)amine, which contain uncoordinated pyridine groups, have demonstrated high sensitivity for detecting Fe³⁺ and Cr³⁺ ions through fluorescence quenching. nih.gov

In the realm of biosensing, derivatives such as 2,4,6-tris(2-pyridyl)-1,3,5-triazine have been used to create nanostructured materials for detecting biological molecules. Silver nanoparticle-decorated 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobelts have been employed to fabricate a glucose biosensor. nih.gov This sensor, based on a modified glassy carbon electrode, exhibits a wide linear response range and a low detection limit for glucose, making it suitable for analyzing human blood serum. nih.gov

Electrochemical sensors have also been developed using triazine-based materials. Covalent Organic Frameworks (COFs) containing triazine groups have been used to modify electrodes for the detection of dopamine. researchgate.net These sensors show excellent selectivity, stability, and a low detection limit for dopamine. researchgate.net

Table 2: Chemical Sensors Based on Pyridinyl-Triazine Derivatives
Sensor TypeCore Compound DerivativeTarget AnalytePrinciple of OperationKey Performance Metric
Fluorescent SensorRhodamine-triazine aminopyridineFe³⁺Fluorescence quenchingDetection limit of 41 nM researchgate.net
Fluorescent MOF SensorTri(4-pyridylphenyl)amine ligandFe³⁺, Cr³⁺Fluorescence quenchingHigh sensitivity for Cr³⁺ (Ksv = 2.96 × 10⁴ M⁻¹) nih.gov
Electrochemical BiosensorAg nanoparticle-decorated 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobeltsGlucose, H₂O₂Catalytic reductionGlucose detection limit of 190 μM nih.gov
Electrochemical SensorTriazinyl Covalent Organic Framework (COF)DopamineElectrochemical oxidationDetection limit of 0.5 μM researchgate.net

Separation and Extraction Processes (e.g., Lanthanide and Actinide Ions)

One of the most significant applications of this compound derivatives is in the field of nuclear fuel reprocessing, specifically for the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺). researchgate.net This separation is notoriously difficult due to the chemical similarities between these two groups of elements. oecd-nea.org However, nitrogen-containing ligands, such as the bis-triazinyl pyridine (BTP) family, have shown remarkable selectivity for actinides over lanthanides. oecd-nea.orgnih.gov

The higher affinity of these N-donor ligands for the softer actinide ions compared to the harder lanthanide ions is attributed to a greater covalent contribution to the metal-ligand bond. researchgate.net This difference in bonding character forms the basis for their selective extraction. Ligands such as 2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridines have been shown to extract Am(III) selectively over Eu(III) with high separation factors, often exceeding 100. oecd-nea.org

The efficiency of these extraction processes can be fine-tuned by modifying the structure of the BTP ligand. For example, introducing electron-donating groups to the pyridine ring can increase both the distribution ratios and the selectivity. researchgate.net A notable example is the phenanthroline-derived bis-triazine (B1207110) ligand (BTPhen), which demonstrates exceptionally high efficiency and selectivity for separating Am(III) and Cm(III) from lanthanides, with faster extraction kinetics compared to its bipyridine (BTBP) counterparts. acs.org These ligands are crucial for developing advanced partitioning and transmutation strategies in nuclear waste management, which aim to reduce the long-term radiotoxicity of spent nuclear fuel. oecd-nea.org

Table 3: Performance of Pyridinyl-Triazine Derivatives in Lanthanide/Actinide Separation
Ligand/ExtractantIons SeparatedProcessSeparation Factor (SFAm/Eu)Key Findings
2,6-bis(5,6-dipropyl-1,2,4-triazin-3-yl)pyridine (nPr-BTP)Am(III) / Eu(III)Solvent Extraction~100-120 oecd-nea.orgDemonstrates high selectivity for Am(III) over Eu(III). oecd-nea.org
Phenanthroline-derived bis-triazine (BTPhen)Am(III), Cm(III) / LanthanidesSolvent ExtractionHigh selectivity reported acs.orgOffers remarkably high efficiency and faster extraction kinetics than BTBP ligands. acs.org
6,6′-bis(1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP) derivativesAm(III) / Eu(III)Solvent Extraction50–1500 acs.orgSuperior separation efficiency, but slower extraction kinetics. acs.org
2,6-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)pyridine (PTEH)Am(III) / Eu(III)Solvent Extraction~79 (at 20°C) acs.orgEffective separation for HNO₃ concentrations > 2 M. acs.org
Unsymmetrical Amide-Triazine ExtractantsAm(III) / Eu(III)Solvent Extraction>280 nih.govAchieves highly selective separation with easy stripping of Am(III). nih.gov

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Activity

The biological activity of 2-(4-Pyridinyl)-1,3,5-triazine derivatives is profoundly influenced by structural modifications to the core scaffold. Research has demonstrated that alterations to the triazine ring, the pyridinyl moiety, and the substituents at other positions can lead to significant changes in their efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents. nih.gov

For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the combination of a researchgate.netnih.govekb.egtriazine-pyridine scaffold was found to be a potent pharmacophore. nih.gov The introduction of various substituents on this basic framework allowed for the modulation of inhibitory activity against different CDK isoforms. One study reported that a compound featuring a 3-chlorophenylamino group at the 4-position of the triazine ring and a 2-amino-propan-1-ol group attached to the pyridine (B92270) ring exhibited high inhibitory potency against CDK1, CDK2, and CDK5. nih.gov This highlights the critical role of specific substitutions in dictating the biological activity profile.

Furthermore, in the context of antimicrobial agents, the SAR of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been investigated against Proteus mirabilis urease. researchgate.net The study revealed that the nature and position of substituents on the aromatic aldehydes or ketones used in the synthesis played a crucial role in the inhibitory activity of the resulting compounds.

The antiproliferative activity of 1,3,5-triazine (B166579) derivatives has also been extensively studied. For example, a series of 6-hydrazinyl-2,4-bismorpholino-1,3,5-triazine derivatives were synthesized and evaluated for their anticancer effects. nih.gov The results indicated that the presence of a cyano group at the 3-position of a benzene (B151609) ring attached to the hydrazinyl moiety led to a compound with strong antiproliferative activity against H460, HT-29, and MDA-MB-231 cancer cell lines. nih.gov This underscores the significant impact that even minor structural changes can have on the biological endpoint.

A summary of these findings is presented in the table below:

Compound SeriesBiological ActivityKey Structural ModificationsReference
researchgate.netnih.govekb.egtriazine-pyridine hybridsCDK inhibitionSubstituents on the triazine and pyridine rings nih.gov
Pyridinyl-1,3,5-triazine-2,4-diamine hybridsUrease inhibitionAromatic aldehydes/ketones used in synthesis researchgate.net
6-hydrazinyl-2,4-bismorpholino-1,3,5-triazinesAntiproliferative activitySubstituents on the benzene ring of the hydrazinyl moiety nih.gov

Impact of Substituent Patterns on Functional Properties

The functional properties of this compound derivatives are intricately linked to the electronic and steric nature of the substituents attached to the triazine and pyridine rings. The pattern of substitution can influence key physicochemical properties such as solubility, lipophilicity, and molecular geometry, which in turn affect the compound's pharmacokinetic and pharmacodynamic profiles.

In the pursuit of potent antimalarial agents, researchers have designed and synthesized pyridine substituted pyrazole (B372694) 1,3,5-triazine derivatives. malariaworld.orgnih.gov The in vitro antimalarial assay results suggested that these compounds exhibit considerable activity, with the specific substituents on the pyrazole and triazine rings influencing their IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. malariaworld.orgnih.gov

The development of novel anticancer agents has also benefited from a detailed understanding of substituent effects. For instance, a study on 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives revealed that a compound bearing a 4-pyridyl moiety exhibited exceptional anticancer activity against a panel of cancer cell lines. nih.gov This suggests that the presence of the pyridinyl group in a specific position is crucial for potent anticancer effects.

The following table summarizes the impact of substituent patterns on the functional properties of this compound derivatives:

Compound ClassFunctional PropertyImpact of Substituent PatternReference
Pyridine substituted pyrazole 1,3,5-triazinesAntimalarial activityInfluences IC50 values against P. falciparum strains malariaworld.orgnih.gov
1,2,3-triazole incorporated 1,3,4-oxadiazole-triazinesAnticancer activityA 4-pyridyl moiety enhances potency nih.gov
1,3,5-triazine analogs with spiro-ringshDHFR inhibitionThe nature of the heteroatom in the spiro-ring affects inhibitory activity mdpi.com

Molecular Docking Investigations for Biological Target Interactions

Molecular docking studies have proven to be an invaluable tool for elucidating the binding modes of this compound derivatives with their respective biological targets. These computational investigations provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of these compounds.

In the context of antimalarial drug design, molecular docking studies of pyridine substituted pyrazole 1,3,5-triazine derivatives with the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme have been conducted. malariaworld.orgnih.gov These studies revealed that the compounds with higher binding affinities formed key interactions with amino acid residues in the active site of the enzyme, such as Leu46, Phe58, Ser111, and Ile112. malariaworld.orgnih.gov

Similarly, molecular docking has been employed to understand the interactions of 1,3,5-triazine derivatives with the potato virus Y capsid protein (PVY CP). mdpi.com One study demonstrated that a specific derivative formed hydrogen bonds with glutamic acid at position 150 (GLU 150) of the protein, providing a theoretical basis for its antiviral activity. mdpi.com

In the field of anticancer research, molecular docking of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives into the active site of various protein kinases has been performed. These studies have helped to rationalize the observed anticancer activity by identifying the key binding interactions that contribute to the inhibition of these enzymes.

The table below provides a summary of molecular docking investigations for this compound derivatives:

Compound SeriesBiological TargetKey Interacting ResiduesReference
Pyridine substituted pyrazole 1,3,5-triazinesPf-DHFRLeu46, Phe58, Ser111, Ile112 malariaworld.orgnih.gov
1,3,5-triazine derivatives with piperazine (B1678402) structuresPVY CPGLU 150 mdpi.com
1,2,3-triazole incorporated 1,3,4-oxadiazole-triazinesProtein KinasesNot specified nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing pyridinyl-triazines, often starting from cyanuric chloride, are well-established, future efforts will likely concentrate on developing more sustainable and efficient synthetic routes. The principles of green chemistry are becoming increasingly important in chemical manufacturing, and research in this area will aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Key future directions include:

Microwave-Assisted and Sonochemical Synthesis: These techniques have already shown promise in accelerating reaction times and increasing yields for various triazine derivatives. rsc.orgnih.gov Future work will involve optimizing these methods for a wider range of 2-(4-Pyridinyl)-1,3,5-triazine analogues, focusing on solvent-free or aqueous reaction conditions to enhance their environmental credentials. researchgate.net A recent study highlighted a one-pot, microwave-assisted green synthesis for pyridinyl-1,3,5-triazine-2,4-diamine hybrids, which significantly reduces reaction time and complexity compared to traditional methods. nih.gov

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. Developing novel MCRs for pyridinyl-triazines would be a highly efficient approach to generate large libraries of compounds for screening in materials science and drug discovery. For instance, a one-pot, microwave-assisted method has been successfully used to prepare a library of 126 different 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher purity, better scalability, and improved safety compared to batch processes. Adapting existing synthetic routes or developing new ones for the continuous production of this compound and its derivatives is a promising avenue for industrial applications.

Catalytic C-H Activation: Direct functionalization of the triazine or pyridine (B92270) rings through C-H activation would represent a highly atom-economical synthetic strategy. Research into selective catalysts that can enable the direct coupling of various functional groups to the pyridinyl-triazine core would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.

Design of Advanced Coordination Architectures

The pyridinyl and triazine nitrogen atoms of this compound make it an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Future research will focus on using this building block to design increasingly complex and functional architectures. A close analogue, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), has been extensively used to create a variety of coordination networks, demonstrating the potential of this ligand family. rsc.orgnih.gov

Future research will likely explore:

High-Dimensionality Frameworks: While 1D and 2D coordination polymers have been reported, a major goal will be the rational design of robust, porous 3D MOFs. rsc.orgmdpi.com This can be achieved by carefully selecting metal nodes with specific coordination geometries and by using co-ligands or ancillary linkers to pillar lower-dimensional structures into 3D networks. mdpi.com For example, 3D frameworks of Co(II) with tpt have been constructed using various aromatic polycarboxylic acids as auxiliary ligands. rsc.org

Interpenetrated and Entangled Structures: The synthesis of frameworks with interpenetrated or topologically complex entangled networks can lead to materials with unique properties, such as enhanced stability or unusual sorption behaviors. The rigid and multi-topic nature of pyridinyl-triazine ligands makes them suitable candidates for directing the formation of such intricate structures. A 3D metal-organic framework assembled from CuCN and tpt resulted in an intriguing honeycomb architecture that is 4-fold interpenetrated. rsc.orgnih.gov

Supramolecular Assemblies and Self-Assembly: Beyond coordination bonds, the use of weaker interactions like hydrogen bonding, π-π stacking, and electrostatic forces will be explored to guide the self-assembly of pyridinyl-triazine molecules into sophisticated supramolecular structures. nih.gov This includes the formation of liquid crystals, gels, and surface-patterned monolayers. Research has shown that a triazine pyridinium (B92312) derivative can be encapsulated in macrocycles to form supramolecular cascade assemblies for applications in biological imaging. nih.gov

Heterometallic Frameworks: The incorporation of two or more different metal ions into a single framework can lead to materials with synergistic or multifunctional properties. Future work will involve designing synthetic strategies to control the precise placement of different metals within a pyridinyl-triazine-based framework, opening up possibilities for enhanced catalytic activity or unique magnetic and electronic properties.

The table below summarizes some of the coordination architectures synthesized using the related 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) ligand, illustrating the potential for this compound.

Metal IonCo-ligandDimensionalityResulting ArchitectureReference
Ag(I)NO₃⁻1DZigzag chain rsc.orgnih.gov
Cu(II)SO₄²⁻, H₂O3DPolymeric structure linking 2D layers rsc.orgnih.gov
Zn(II)btec⁴⁻2DCoordination grid rsc.orgnih.gov
Cu(I)CN⁻3D4-fold interpenetrated honeycomb network rsc.orgnih.gov
Co(II)btc³⁻, H₂O3DPorous framework with 1D channels mdpi.com

Note: btec⁴⁻ = 1,2,4,5-benzenetetracarboxylate; btc³⁻ = 1,3,5-benzenetricarboxylate

Development of Multifunctional Materials

A significant trend in materials science is the development of materials that integrate multiple functions within a single component. Coordination polymers and other materials derived from this compound are prime candidates for this endeavor.

Future research will focus on:

Luminescent Sensors: The inherent fluorescence of the pyridinyl-triazine ligand can be modulated by coordination to metal ions and by interaction with guest molecules. rsc.orgnih.gov This provides a basis for developing highly sensitive and selective chemical sensors. A Zn(II) coordination polymer based on a triazine-pyridylamino ligand has been successfully used for the differential fluorescent sensing of various antibiotics in aqueous media, showing particular sensitivity for sulfamethazine. nih.gov Future work will target the detection of other environmentally relevant pollutants, metal ions, and biologically important molecules.

Magnetic Materials: The incorporation of paramagnetic metal ions (e.g., Co(II), Mn(II), Fe(II)/Fe(III)) into coordination frameworks with pyridinyl-triazine ligands can lead to materials with interesting magnetic properties. mdpi.com Research will aim to control the magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers to design single-molecule magnets (SMMs) or framework magnets with tunable properties. researchgate.netacs.org

Porous Materials for Gas Sorption and Separation: By creating stable MOFs with permanent porosity, materials based on this compound could be developed for applications in gas storage (e.g., H₂, CH₄) and the separation of gas mixtures (e.g., CO₂/N₂). researchgate.net The nitrogen-rich nature of the triazine ring can enhance the affinity for specific gases like CO₂, making these materials promising for carbon capture technologies.

Heterogeneous Catalysis: MOFs can serve as excellent platforms for heterogeneous catalysis, offering high surface areas and accessible active sites. Pyridinyl-triazine-based frameworks can be designed with catalytically active metal nodes or functionalized with catalytic moieties. For example, Co(II)-tpt MOFs have been used as precursors to prepare Co, N-codoped porous carbon materials that act as efficient electrocatalysts for the oxygen reduction reaction. mdpi.comrsc.org

Targeted Therapeutic Applications and Drug Discovery

The 1,3,5-triazine (B166579) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of a pyridinyl group offers further opportunities for specific interactions with biological targets. Future research will increasingly focus on the rational design of this compound derivatives for specific therapeutic indications.

Key areas of exploration include:

Kinase Inhibitors for Oncology: Many kinases are validated targets in cancer therapy. Pyridinyl-triazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Further optimization of these scaffolds could lead to selective inhibitors for specific CDKs or other kinase families implicated in cancer, such as PI3K. mdpi.com Derivatives have also shown potent anti-proliferative activity against triple-negative breast cancer cells. rsc.orgnih.gov

Enzyme Inhibitors for Infectious and Metabolic Diseases: The scaffold can be adapted to target enzymes crucial for the survival of pathogens or for the regulation of metabolic pathways. For example, pyridinyl-triazine diamine hybrids have been identified as potential inhibitors of bacterial urease, an important virulence factor. nih.gov Other derivatives have been designed as antimalarial agents by targeting the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. malariaworld.org In the field of metabolic diseases, novel 1,3,5-triazine derivatives have been discovered as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for type 2 diabetes treatment. nih.gov

Targeting Epigenetic Modifiers: There is growing interest in targeting enzymes involved in epigenetic regulation. A significant breakthrough in this area is the FDA approval of Vorasidenib, a compound featuring a pyridinyl-triazine core, which acts as a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/IDH2) for the treatment of specific types of glioma. drugbank.com This success will undoubtedly spur further research into pyridinyl-triazine derivatives as inhibitors of other epigenetic targets.

Antiviral and Antimicrobial Agents: The development of new agents to combat drug-resistant microbes and emerging viruses is a global health priority. Pyridinyl-triazine derivatives have shown potential as antibacterial and antifungal agents. nih.govbiointerfaceresearch.com Future work will involve screening libraries of these compounds against a broad range of pathogens and optimizing lead compounds to improve potency and reduce toxicity. For instance, certain derivatives have shown promising activity against potato virus Y (PVY), indicating potential applications in agriculture. mdpi.com

The table below highlights some of the biological targets and therapeutic potential of pyridinyl-triazine derivatives.

Derivative ClassBiological TargetTherapeutic PotentialReference
Imamine-1,3,5-triazine hybridsProliferation of MDA-MB-231 cellsBreast Cancer rsc.org
rsc.orgnih.govnih.govTriazine-pyridine biheteroarylsCyclin-Dependent Kinases (CDKs)Cancer nih.gov
Pyridinyl-1,3,5-triazine-2,4-diaminesBacterial UreaseAntibacterial nih.gov
Pyridine substituted pyrazole (B372694) 1,3,5-triazinesPlasmodium falciparum DHFRAntimalarial malariaworld.org
Di-morpholine 1,3,5-triazinesDipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes researchgate.net
6-(6-chloro-2-pyridinyl)-1,3,5-triazine (Vorasidenib)Isocitrate Dehydrogenase 1/2 (IDH1/2)Glioma (Cancer) drugbank.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis and testing is crucial for accelerating the discovery and optimization of new materials and drugs. In the context of this compound, this integrated approach will be vital for future progress.

Future directions will heavily rely on:

Structure-Based Drug Design (SBDD): For therapeutic applications, molecular docking studies will continue to be essential for predicting how pyridinyl-triazine derivatives bind to the active sites of target proteins. nih.govnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. Docking has been successfully used to guide the design of inhibitors for targets like bacterial urease, CDKs, and DPP-4. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing the experimental biological activity of a library of compounds, 3D-QSAR models can be built to correlate specific structural features with activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and guiding lead optimization.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting the electronic structure, geometry, and properties of molecules and materials. For coordination polymers and MOFs, DFT can be used to understand the nature of metal-ligand bonding, predict electronic band structures, and rationalize observed magnetic or optical properties. researchgate.netnih.govnih.gov For functional materials, DFT can help in understanding reaction mechanisms in catalysis or the nature of interactions with guest molecules in sensors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of systems over time. This can be used to study the stability of coordination frameworks, the diffusion of guest molecules within porous materials, or the conformational changes that occur when a drug candidate binds to its protein target.

By combining these computational techniques with targeted experimental work, researchers can navigate the vast chemical space of this compound derivatives more efficiently, leading to the faster development of advanced materials and novel therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to incorporate 2-(4-Pyridinyl)-1,3,5-triazine into metal-organic frameworks (MOFs) for gas adsorption applications?

  • Answer : Solvothermal synthesis is widely used, where ligands such as 2,4,6-tri(4-pyridinyl)-1,3,5-triazine (btpt) coordinate with metal nodes (e.g., Zn²⁺) to form porous frameworks. Key parameters include solvent selection, temperature, and ligand-to-metal ratios. For example, UoB-20, a btpt-based MOF, demonstrated CO₂ adsorption despite lower surface area, attributed to 3-amine-based Lewis basic sites enhancing interactions with acidic CO₂ molecules . Characterization via BET analysis and X-ray diffraction is critical for validating porosity and structure.

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound derivatives post-synthesis?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, derivatives like 2-[4-(2-chloroethyl)piperazin-1-yl]-4-methoxy-1,3,5-triazine showed >97% purity via elemental analysis and HRMS . Infrared spectroscopy (FT-IR) can further corroborate functional groups like C=N and pyridinyl stretches.

Q. What are the primary antimicrobial mechanisms of this compound derivatives in polymer-based dental adhesives?

  • Answer : Derivatives such as 1,3,5-triacryloylhexahydro-1,3,5-triazine copolymerize with methacrylate resins, releasing antibacterial components that disrupt bacterial membranes (e.g., Streptococcus mutans). However, concentrations >1 wt% may reduce dentine wettability, necessitating optimization via rheological testing and biofilm inhibition assays .

Advanced Research Questions

Q. How can researchers resolve the trade-off between antimicrobial efficacy and mechanical stability when integrating this compound into polymer matrices?

  • Answer : Gradient loading strategies or hybrid systems (e.g., silica nanoparticles) can localize triazine derivatives at the polymer surface to maximize antibacterial contact while maintaining bulk mechanical properties. Dynamic mechanical analysis (DMA) and tensile testing are essential to evaluate modulus and bond strength. For dental adhesives, concentrations ≤0.5 wt% balanced antibacterial activity with solvent resistance .

Q. What role do Lewis basic sites in this compound-based MOFs play in enhancing CO₂ adsorption, and how can they be systematically tuned?

  • Answer : Nitrogen-rich triazine rings act as Lewis basic sites, polarizing CO₂ molecules via dipole interactions. Functionalizing ligands with electron-donating groups (e.g., -NH₂) increases basicity, as seen in UoB-20. Adsorption capacity is quantified via gravimetric or volumetric gas sorption analyzers, with in-situ FT-IR mapping ligand-CO₂ interactions .

Q. What strategies optimize the anticancer activity of this compound derivatives while minimizing off-target cytotoxicity?

  • Answer : Structure-activity relationship (SAR) studies highlight the importance of substituent polarity. For example, conjugating amino acid residues (e.g., Ala-Ala-OMe) enhances cellular uptake in colon cancer models (DLD-1, HT-29). Pharmacokinetic profiling via HPLC and cytotoxicity assays (MTT) guide dose optimization, with derivatives showing IC₅₀ values <10 µM .

Q. How do photophysical properties of this compound derivatives influence their efficacy as photoacid generators in photopolymerization?

  • Answer : Derivatives like 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine absorb UV light, generating acid radicals that initiate polymerization. Time-resolved spectroscopy (TRES) and photo-DSC quantify quantum yields and curing kinetics. Substituent effects on absorption maxima (e.g., methoxy groups red-shift λₘₐₓ) are critical for matching light sources .

Methodological Considerations

Q. What analytical workflows are recommended for resolving contradictions in reported CO₂ adsorption capacities of triazine-based MOFs?

  • Answer : Cross-validate using multiple techniques:

  • Surface Area : BET analysis at 77 K.
  • Gas Adsorption : Gravimetric (e.g., IGA-003) or volumetric (e.g., Micromeritics 3Flex) systems.
  • Computational Modeling : Density Functional Theory (DFT) simulates ligand-CO₂ binding energies.
    Discrepancies often arise from synthetic variability (e.g., solvent residues) or incomplete activation .

Q. How can researchers mitigate synthetic challenges in preparing this compound derivatives with high regioselectivity?

  • Answer : Use directing groups (e.g., Boc-protected amino acids) to control substitution patterns. For example, DABCO catalyzes nucleophilic aromatic substitution at the 2-position of triazine rings, achieving >95% regioselectivity in piperazinyl derivatives . Purification via flash chromatography or recrystallization ensures monodisperse products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.